Yadanziolide C: A Technical Guide to its Natural Source and Biosynthesis
Yadanziolide C: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a naturally occurring C20 quassinoid, a class of highly oxygenated and structurally complex triterpenoids. Quassinoids are known for their potent biological activities, including antitumor, antimalarial, and anti-inflammatory properties, making them significant targets in drug discovery and development. Yadanziolide C, isolated from the seeds of Brucea javanica (L.) Merr., has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of Yadanziolide C, its biosynthetic pathway, and the experimental methodologies employed for its isolation and structural characterization.
Natural Source and Quantitative Data
Yadanziolide C is exclusively isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This evergreen shrub is widely distributed in Southeast Asia and Northern Australia and has a long history of use in traditional Chinese medicine, where it is known as "Ya-dan-zi".[1][2] The seeds of B. javanica are a rich source of various quassinoids, with Yadanziolide C being one of the bitter principles present.[2]
The following table summarizes the quantitative data regarding the isolation of Yadanziolide C from its natural source.
| Parameter | Value | Starting Material | Reference |
| Isolated Yield | 18 mg | 1.7 kg of defatted seeds | Yoshimura et al., 1985 |
| Approximate Yield (%) | ~0.00106% | Defatted seeds | Calculated from Yoshimura et al., 1985 |
| Molecular Formula | C20H26O9 | - | [1] |
| Molecular Weight | 410.42 g/mol | - | [1] |
Biosynthesis of Yadanziolide C
Yadanziolide C, as a C20 quassinoid, originates from the isoprenoid pathway. The biosynthesis of quassinoids is closely related to that of limonoids, another class of modified triterpenes, with both pathways sharing a common precursor. While the complete enzymatic pathway to Yadanziolide C has not been fully elucidated, key early steps have been identified, and a hypothetical pathway for the formation of the C20 skeleton has been proposed.
The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for triterpenoids.
Early Stages: Formation of the Protolimonoid Core
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Cyclization: The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol.
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Oxidation: A series of oxidation reactions, mediated by cytochrome P450 monooxygenases (CYP450s), converts tirucalla-7,24-dien-3β-ol into the key protolimonoid intermediate, melianol (B1676181). This part of the pathway is conserved in both limonoid and quassinoid biosynthesis.
Late Stages: Formation of the C20 Quassinoid Skeleton (Hypothetical)
The conversion of the C30 protolimonoid, melianol, to the C20 picrasane (B1241345) skeleton of Yadanziolide C involves significant oxidative degradation and rearrangement. A proposed mechanism involves the cleavage of a C25 intermediate.
-
Further Oxidations and Rearrangements: The protolimonoid melianol undergoes further enzymatic modifications, leading to more complex C25 quassinoid precursors.
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Oxidative Degradation: A key proposed step is the Baeyer-Villiger oxidation of a C25 quassinoid, which would lead to the cleavage of the side chain and the formation of the characteristic C20 lactone ring found in Yadanziolide C. Subsequent tailoring enzymes would then introduce the specific functional groups (hydroxyls, epoxides) to yield the final structure of Yadanziolide C.
Experimental Protocols
Isolation and Purification of Yadanziolide C
The following protocol is based on the methodology described by Yoshimura et al. (1985) for the isolation of Yadanziolide C from the seeds of Brucea javanica.
1. Extraction:
- Air-dried and powdered seeds of Brucea javanica (1.7 kg) are defatted by extraction with a non-polar solvent such as petroleum ether.
- The defatted material is then repeatedly extracted with methanol (B129727) (MeOH) at room temperature.
- The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- The crude MeOH extract is suspended in water and sequentially partitioned with chloroform (B151607) (CHCl3) and then n-butanol (n-BuOH).
- The biologically active quassinoids, including Yadanziolide C, are typically found in the CHCl3 and n-BuOH fractions.
3. Chromatographic Separation:
- The chloroform-soluble fraction is subjected to column chromatography on silica (B1680970) gel.
- Elution is performed with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol or hexane-ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar Rf values to known quassinoids are combined.
4. Repeated Chromatography and Purification:
- The combined fractions containing Yadanziolide C are further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC).
- Fine separation is often achieved using different solvent systems to resolve closely related compounds.
- The purity of the isolated Yadanziolide C (18 mg) is confirmed by HPLC analysis.
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#### 3.2. Structure Elucidation of Yadanziolide C
The structure of Yadanziolide C was established through a combination of spectroscopic techniques.
**1. Mass Spectrometry (MS):**
* High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition (C20H26O9) of the purified compound.
**2. Infrared (IR) Spectroscopy:**
* IR spectroscopy is employed to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) groups of lactones and ketones, and ether (C-O-C) linkages.
**3. Nuclear Magnetic Resonance (NMR) Spectroscopy:**
* **¹H NMR:** Provides information about the number, environment, and connectivity of protons in the molecule. Chemical shifts, coupling constants, and integration values are analyzed.
* **¹³C NMR:** Determines the number of carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, CH, CH2, CH3).
* **2D NMR (COSY, HSQC, HMBC):** These experiments are crucial for establishing the complete structure.
* **COSY (Correlation Spectroscopy):** Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
* **HSQC (Heteronuclear Single Quantum Coherence):** Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).
* **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is essential for connecting different fragments of the molecule.
* **NOESY (Nuclear Overhauser Effect Spectroscopy):** Provides information about the relative stereochemistry of the molecule by identifying protons that are close in space.
**4. Chemical Transformation:**
* In some cases, chemical reactions such as acetylation are performed on the natural product. The spectroscopic data of the resulting derivative can provide additional structural confirmation.
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Conclusion
Yadanziolide C represents a fascinating and complex natural product with significant potential in pharmacology. Its isolation from Brucea javanica and its intricate biosynthetic pathway highlight the remarkable chemical diversity found in nature. The detailed experimental protocols for its extraction, purification, and structural elucidation provide a solid foundation for further research. A deeper understanding of its biosynthesis could pave the way for synthetic biology approaches to produce this and other valuable quassinoids, thereby facilitating their development as future therapeutic agents.
